molecular formula C19H16ClN5O2S B243925 3-chloro-N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-methoxybenzamide

3-chloro-N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-methoxybenzamide

Cat. No. B243925
M. Wt: 413.9 g/mol
InChI Key: UBGVOYHPFZUXLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-methoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.

Mechanism of Action

The mechanism of action of 3-chloro-N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-methoxybenzamide is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes and proteins involved in cancer cell proliferation and neuronal cell death.
Biochemical and Physiological Effects
Studies have shown that 3-chloro-N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-methoxybenzamide exhibits significant biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the formation of amyloid-beta plaques in the brain (a hallmark of Alzheimer's disease), and reduce oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-chloro-N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-methoxybenzamide in lab experiments is its potent activity against various cancer cell lines and neurodegenerative diseases. However, its limitations include its relatively low solubility in water, which can make it difficult to formulate for in vivo studies.

Future Directions

There are several future directions for the research and development of 3-chloro-N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-methoxybenzamide. These include:
1. Further investigation of its mechanism of action to better understand its anti-cancer and neuroprotective properties.
2. Development of more water-soluble formulations to facilitate in vivo studies.
3. Exploration of its potential applications in other disease areas, such as autoimmune disorders and infectious diseases.
4. Investigation of its pharmacokinetic and pharmacodynamic properties to optimize dosing and administration regimens.
In conclusion, 3-chloro-N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-methoxybenzamide is a promising chemical compound with potential applications in various research fields. Its potent anti-cancer and neuroprotective properties make it a valuable tool for scientific investigation, and further research is needed to fully understand its mechanism of action and optimize its use in lab experiments.

Synthesis Methods

The synthesis of 3-chloro-N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-methoxybenzamide involves several steps. The starting material is 3-chloro-4-methoxybenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline in the presence of a base to give the desired product.

Scientific Research Applications

3-chloro-N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-methoxybenzamide has been extensively studied for its potential applications in various research fields. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has shown promising results in the treatment of Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C19H16ClN5O2S

Molecular Weight

413.9 g/mol

IUPAC Name

3-chloro-N-[3-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-methoxybenzamide

InChI

InChI=1S/C19H16ClN5O2S/c1-3-16-22-23-19-25(16)24-18(28-19)12-5-4-6-13(9-12)21-17(26)11-7-8-15(27-2)14(20)10-11/h4-10H,3H2,1-2H3,(H,21,26)

InChI Key

UBGVOYHPFZUXLT-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC(=C(C=C4)OC)Cl

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC(=C(C=C4)OC)Cl

Origin of Product

United States

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